molecular formula C11H12BrFO2 B14770731 6-Bromo-3-butoxy-2-fluorobenzaldehyde

6-Bromo-3-butoxy-2-fluorobenzaldehyde

Cat. No.: B14770731
M. Wt: 275.11 g/mol
InChI Key: HMUXOXSSGCJNAO-UHFFFAOYSA-N
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Description

6-Bromo-3-butoxy-2-fluorobenzaldehyde is a halogenated aromatic aldehyde featuring a bromo substituent at the 6-position, a butoxy group at the 3-position, and a fluorine atom at the 2-position. The butoxy group’s longer alkyl chain may influence lipophilicity and steric effects compared to smaller substituents like chloro or benzyloxy .

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

6-bromo-3-butoxy-2-fluorobenzaldehyde

InChI

InChI=1S/C11H12BrFO2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,7H,2-3,6H2,1H3

InChI Key

HMUXOXSSGCJNAO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)Br)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-butoxy-2-fluorobenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as n-butyllithium and diisopropylamine in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency, often using automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-butoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the alcohol.

Scientific Research Applications

6-Bromo-3-butoxy-2-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-butoxy-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The presence of bromine, fluorine, and butoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

6-Bromo-3-chloro-2-fluorobenzaldehyde

  • Substituents : Bromo (6-position), chloro (3-position), fluoro (2-position).
  • Molecular Formula : C₇H₃BrClFO.
  • Molar Mass : 237.45 g/mol .
  • Key Attributes :
    • Demonstrated high-yield synthesis routes (75.4% and 98.8% yields) via optimized protocols .
    • The chloro group’s electron-withdrawing nature may enhance electrophilic aromatic substitution (EAS) reactivity at the aldehyde position compared to alkoxy substituents.
    • Applications: Likely intermediate in agrochemical or pharmaceutical synthesis due to halogen diversity.

3-(Benzyloxy)-6-bromo-2-fluorobenzaldehyde

  • Substituents : Bromo (6-position), benzyloxy (3-position), fluoro (2-position).
  • Molecular Formula : C₁₄H₁₀BrFO₂.
  • Molar Mass : 309.13 g/mol (calculated).
  • Key Attributes: Safety data highlight risks associated with inhalation and skin contact, necessitating strict handling protocols . Applications: Potential use in organic electronics or as a ligand in catalysis.

6-Bromo-3-fluoro-2-formylbenzamide

  • Substituents : Bromo (6-position), fluoro (3-position), formyl (2-position), amide (functional group).
  • Molecular Formula: C₈H₅BrFNO₂.
  • Molar Mass : 246.04 g/mol .
  • Key Attributes :
    • The amide group enhances hydrogen-bonding capacity, improving aqueous solubility relative to aldehydes.
    • Structural rigidity from the amide may reduce conformational flexibility, impacting binding in biological systems.
    • Applications: Likely explored in medicinal chemistry for kinase inhibition or antimicrobial activity.

Comparative Analysis Table

Compound Substituent (3-position) Functional Group Molar Mass (g/mol) Key Properties/Applications
6-Bromo-3-butoxy-2-fluorobenzaldehyde Butoxy Aldehyde ~263.04 (estimated) High lipophilicity; potential agrochemical intermediate
6-Bromo-3-chloro-2-fluorobenzaldehyde Chloro Aldehyde 237.45 High EAS reactivity; synthetic versatility
3-(Benzyloxy)-6-bromo-2-fluorobenzaldehyde Benzyloxy Aldehyde 309.13 Steric hindrance; catalysis/electronics
6-Bromo-3-fluoro-2-formylbenzamide Fluoro Amide 246.04 Enhanced solubility; medicinal chemistry

Research Implications and Limitations

  • Synthetic Challenges : The butoxy group’s longer chain may complicate purification compared to chloro or benzyloxy analogs .
  • Data Gaps : Direct experimental data for this compound are lacking; properties are inferred from analogs. Further studies on its stability, solubility, and synthetic scalability are needed.

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